molecular formula C11H10ClN3S B1465704 5-(6-Chloropyrimidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine CAS No. 1248941-48-1

5-(6-Chloropyrimidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine

Cat. No.: B1465704
CAS No.: 1248941-48-1
M. Wt: 251.74 g/mol
InChI Key: PGGFFOHMFIYWBA-UHFFFAOYSA-N
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Description

5-(6-Chloropyrimidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine is a useful research compound. Its molecular formula is C11H10ClN3S and its molecular weight is 251.74 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

5-(6-Chloropyrimidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. Notably, this compound has been shown to interact with serine/threonine-protein kinases, such as AKT1 and glycogen synthase kinase-3 beta . These interactions are essential for regulating cellular processes, including metabolism, proliferation, and cell survival. The nature of these interactions involves binding to the active sites of these enzymes, thereby modulating their activity.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the PI3K/AKT signaling pathway, which is crucial for cell growth and survival . Additionally, this compound can alter the expression of genes involved in cell cycle regulation and apoptosis, thereby impacting cellular proliferation and programmed cell death.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes, such as AKT1 and glycogen synthase kinase-3 beta, leading to their inhibition or activation . This binding results in changes in enzyme activity, which subsequently affects downstream signaling pathways and gene expression. The compound’s ability to modulate these molecular interactions is key to its biochemical and cellular effects.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, the compound has been shown to maintain its stability under specific conditions, ensuring consistent biochemical activity . Prolonged exposure to certain environmental factors may lead to its degradation, which can impact its efficacy. Long-term studies have also indicated potential cumulative effects on cellular processes, highlighting the importance of monitoring its stability and activity over time.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Lower doses have been observed to produce beneficial effects on cellular function and metabolism, while higher doses may lead to toxic or adverse effects . Threshold effects have been identified, indicating the importance of optimizing dosage to achieve desired outcomes without causing harm. Studies have also highlighted the need for careful monitoring of dosage to avoid potential toxicity and ensure the compound’s safety and efficacy.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to influence metabolic flux and metabolite levels, thereby affecting overall cellular metabolism . The compound’s interactions with key metabolic enzymes play a crucial role in modulating metabolic pathways, highlighting its potential as a therapeutic agent for metabolic disorders.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. The compound is transported via specific transporters and binding proteins, which facilitate its localization and accumulation in target tissues . Understanding the mechanisms of its transport and distribution is essential for optimizing its therapeutic potential and minimizing off-target effects.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . Its localization within subcellular structures, such as the nucleus or mitochondria, influences its interactions with biomolecules and its overall biochemical effects.

Properties

IUPAC Name

5-(6-chloropyrimidin-4-yl)-6,7-dihydro-4H-thieno[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3S/c12-10-5-11(14-7-13-10)15-3-1-9-8(6-15)2-4-16-9/h2,4-5,7H,1,3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGGFFOHMFIYWBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1SC=C2)C3=CC(=NC=N3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(6-Chloropyrimidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
Reactant of Route 2
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5-(6-Chloropyrimidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
Reactant of Route 3
Reactant of Route 3
5-(6-Chloropyrimidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
Reactant of Route 4
Reactant of Route 4
5-(6-Chloropyrimidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
Reactant of Route 5
Reactant of Route 5
5-(6-Chloropyrimidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
Reactant of Route 6
Reactant of Route 6
5-(6-Chloropyrimidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.